molecular formula C26H29N5O2 B11287628 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide

Cat. No.: B11287628
M. Wt: 443.5 g/mol
InChI Key: IBTKFKNYHFDQMZ-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of diethylamino and methoxy groups further enhances its reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to proteins or enzymes, while the benzotriazole core provides stability and enhances the compound’s overall reactivity. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide
  • N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide

Uniqueness

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methoxy groups enhances its versatility compared to similar compounds.

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C26H29N5O2/c1-6-30(7-2)19-11-13-20(14-12-19)31-28-23-15-18(4)22(16-24(23)29-31)27-26(32)21-10-8-9-17(3)25(21)33-5/h8-16H,6-7H2,1-5H3,(H,27,32)

InChI Key

IBTKFKNYHFDQMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC(=C4OC)C)C

Origin of Product

United States

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